molecular formula C15H20FN5 B2961637 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine CAS No. 2415565-83-0

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B2961637
CAS No.: 2415565-83-0
M. Wt: 289.358
InChI Key: HHDQQXYMMJJHPW-UHFFFAOYSA-N
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Description

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a fluorine atom and an isopropyl group, as well as a pyridine ring substituted with a dimethylamino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4-dichloro-5-fluoro-6-(propan-2-yl)pyrimidine, the pyrimidine ring is formed through nucleophilic substitution reactions.

    Substitution on the Pyridine Ring: The pyridine ring is synthesized separately, often starting from 2-chloro-3-(dimethylamino)pyridine. The dimethylamino group is introduced via nucleophilic substitution.

    Coupling Reaction: The two rings are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also crucial to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts for coupling reactions, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-chloro-6-(propan-2-yl)pyrimidin-4-amine
  • **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-bromo-6-(propan-2-yl)pyrimidin-4-amine
  • **N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-methyl-6-(propan-2-yl)pyrimidin-4-amine

Uniqueness

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-(propan-2-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN5/c1-10(2)13-12(16)14(20-9-19-13)18-8-11-6-5-7-17-15(11)21(3)4/h5-7,9-10H,8H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDQQXYMMJJHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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